molecular formula C12H23NS B3013997 N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine CAS No. 2273183-25-6

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine

Cat. No. B3013997
M. Wt: 213.38
InChI Key: RZXMHVFQJOQFND-UHFFFAOYSA-N
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Description

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reagents, such as N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared from enantiomerically pure tert-butanesulfinamide and can be used to synthesize a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines .

Synthesis Analysis

The synthesis of related compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to form N-tert-butanesulfinyl aldimines and ketimines. These intermediates are then activated for the addition of various nucleophiles and can be deprotected by acid treatment to yield the desired amines . Additionally, the use of SmI2-mediated reactions has been shown to produce enantiopure vicinal C2-symmetric diamines and anti-1,2-amino alcohols .

Molecular Structure Analysis

The molecular structure of N-tert-butanesulfinyl imines plays a crucial role in their reactivity and the stereochemical outcome of the reactions they undergo. The tert-butanesulfinyl group serves as a chiral directing group, which is essential for achieving high enantioselectivity in the synthesis of amines .

Chemical Reactions Analysis

N-tert-butanesulfinyl imines undergo various chemical reactions, including homocoupling and cross-coupling reactions, to produce enantiopure diamines and amino alcohols. The Zn/In-mediated allylation of these imines yields homoallylic amines, and the reaction conditions can be optimized to reverse the stereogenic outcome, allowing for the preparation of enantiopure amines of either handedness . Additionally, the sulfonyl-nitrogen bond in the products derived from tert-butylsulfonamide can be cleaved under mild acidic conditions, facilitating the release of the amino group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine are not directly discussed, the properties of related N-tert-butanesulfinyl imines suggest that they are stable intermediates that can be manipulated under various reaction conditions to yield a diverse array of amines. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a protecting group that can be removed when desired . The versatility of these intermediates is further demonstrated by their application in the synthesis of compounds containing trifluoromethyl groups, which are of significant pharmaceutical importance .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine plays a significant role in the asymmetric synthesis of amines. It's utilized as a versatile intermediate, particularly in the form of N-tert-butanesulfinyl imines. These imines are valuable for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and others. The tert-butanesulfinyl group in these imines facilitates the addition of various nucleophiles and serves as an effective chiral directing group. After nucleophilic addition, this group can be readily cleaved with acid treatment (Ellman, Owens, & Tang, 2002).

Recycling in Amine Synthesis

A notable application is the recycling of the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. This process involves the complete conversion of N-tert-butanesulfinyl amines to tert-butanesulfinyl chloride and the corresponding amine hydrochloride salt, followed by treatment with aqueous ammonia or ethanol and catalytic quinidine. This methodology provides an efficient and practical approach for the synthesis and recycling of these compounds (Wakayama & Ellman, 2009).

Synthesis of Amine Derivatives

The compound is also crucial in the synthesis of various amine derivatives. For instance, it's used in the generation of 1-azapentadienyl anion from N-(tert-Butyldimethylsilyl)-3-buten-1-amine. This synthesis involves allylic deprotonation followed by lithium hydride elimination, resulting in the generation of the 1-azapentadienyl anion (Jacobson & Williard, 2002).

Protection of Amines

Another application is in the protection of amines, as demonstrated in the catalyst-free N-tert-butyloxycarbonylation of amines in water. This method provides a chemoselective approach to form N-t-Boc derivatives of amines without producing any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This approach is especially significant for chiral amines, esters of alpha-amino acids, and beta-amino alcohols (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and properties. Without specific research or data, it’s difficult to provide details on this .

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS/c1-6-8-9-13(7-2)10-11-14-12(3,4)5/h1H,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMHVFQJOQFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#C)CCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Tert-butylsulfanylethyl)-N-ethylbut-3-yn-1-amine

CAS RN

2273183-25-6
Record name (but-3-yn-1-yl)[2-(tert-butylsulfanyl)ethyl]ethylamine
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